Epinal; Epinephrine borate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Epinephrine borate is synthesized by reacting epinephrine with boric acid. The reaction typically involves dissolving epinephrine in water and adding boric acid under controlled conditions to form the borate complex .
Industrial Production Methods: In industrial settings, the production of Epinephrine borate involves the use of sterile conditions to ensure the purity and stability of the compound. The solution is prepared by dissolving epinephrine in water, followed by the addition of boric acid. The mixture is then sterilized and packaged in light-resistant containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Epinephrine borate undergoes several types of chemical reactions, including:
Oxidation: Epinephrine can be oxidized to form adrenochrome.
Reduction: The compound can be reduced back to its original form.
Substitution: Epinephrine borate can undergo substitution reactions where the borate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and potassium iodide.
Reduction: Reducing agents such as sodium thiosulfate are used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products:
Oxidation: Adrenochrome.
Reduction: Epinephrine.
Substitution: Various epinephrine derivatives depending on the substituent.
Scientific Research Applications
Epinephrine borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in ophthalmology to manage glaucoma and during eye surgeries.
Industry: Utilized in the production of ophthalmic solutions and other pharmaceutical formulations.
Mechanism of Action
Epinephrine borate exerts its effects by stimulating both alpha and beta-adrenergic receptors. This leads to a series of physiological responses, including the relaxation of bronchial smooth muscles, increased heart rate, and reduced intraocular pressure. The compound is metabolized by enzymes such as monoamine oxidase and catechol O-methyltransferase .
Comparison with Similar Compounds
Epinephrine borate is unique due to its specific application in ophthalmology. Similar compounds include:
Epinephrine hydrochloride: Used in various medical applications, including as a vasoconstrictor and in cardiac arrest management.
Epinephrine bitartrate: Another salt form of epinephrine used in similar medical applications.
Epinephrine borate stands out due to its stability and effectiveness in reducing intraocular pressure, making it a preferred choice in ophthalmic treatments .
Properties
Molecular Formula |
C9H12BNO4 |
---|---|
Molecular Weight |
209.01 g/mol |
IUPAC Name |
1-(2-hydroxy-1,3,2-benzodioxaborol-5-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H12BNO4/c1-11-5-7(12)6-2-3-8-9(4-6)15-10(13)14-8/h2-4,7,11-13H,5H2,1H3 |
InChI Key |
ZNMXKJDERFMXNF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O |
Origin of Product |
United States |
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